

C646 Specificity Profile: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	C646	
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For researchers in drug discovery and chemical biology, understanding the selectivity of a chemical probe is paramount. **C646**, a widely used inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), is a valuable tool for elucidating the roles of these enzymes in health and disease. This guide provides a comprehensive overview of **C646**'s specificity against other enzymes, supported by experimental data and detailed methodologies.

C646: Potency and Selectivity

C646 is a competitive inhibitor of p300/CBP with a reported inhibition constant (Ki) of 400 nM. [1] Its selectivity is a key feature, demonstrating significantly less activity against other histone acetyltransferases. While a complete quantitative profile with IC50 values against a broad panel of enzymes is not readily available in a single public source, studies have consistently shown its high selectivity for the p300/CBP family.

Quantitative Data Summary

The following table summarizes the available data on the inhibitory activity of **C646** against various enzymes. The data highlights the potent inhibition of p300/CBP compared to other HATs.



Enzyme Target	Enzyme Family	C646 Inhibition Data	Reference
p300/CBP	Histone Acetyltransferase	Ki = 400 nM	[1]
PCAF	Histone Acetyltransferase	<10% inhibition at 10 µM	
GCN5	Histone Acetyltransferase	<10% inhibition at 10 µM	
MOZ	Histone Acetyltransferase	<10% inhibition at 10 μΜ	
Rtt109	Histone Acetyltransferase	<10% inhibition at 10 μΜ	
Sas	Histone Acetyltransferase	<10% inhibition at 10 μΜ	_
Serotonin N- acetyltransferase	Acetyltransferase	<10% inhibition at 10 μΜ	_

It is important to note that at higher concentrations, **C646** has been observed to inhibit histone deacetylases (HDACs), indicating that careful dose-response studies are crucial for interpreting experimental results.

Experimental Methodologies

The specificity of **C646** has been determined using a variety of in vitro and cell-based assays. Below are detailed protocols for key experimental approaches used in the characterization of HAT inhibitors.

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Fluorescence-Based)

This assay measures the production of Coenzyme A (CoA), a product of the histone acetylation reaction.



Materials:

- Recombinant HAT enzyme (e.g., p300, PCAF)
- Histone peptide substrate (e.g., H3, H4)
- Acetyl-CoA
- C646 or other test compounds
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- Developing reagent that reacts with free CoA to produce a fluorescent signal
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of C646 in DMSO and then dilute into the assay buffer.
- In a 96-well plate, add the assay buffer, histone peptide substrate, and the test compound (C646).
- Initiate the reaction by adding a mixture of the HAT enzyme and Acetyl-CoA.
- Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution.
- Add the developing reagent and incubate in the dark for a specified time to allow for signal development.
- Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
- Calculate the percent inhibition for each concentration of C646 and determine the IC50 value by fitting the data to a dose-response curve.



Chromatin Immunoprecipitation (ChIP) Assay

This cell-based assay is used to assess the effect of an inhibitor on histone acetylation at specific genomic loci.

Materials:

- Cells of interest
- C646 or vehicle control (DMSO)
- · Formaldehyde for cross-linking
- Lysis buffers
- · Sonicator or micrococcal nuclease for chromatin shearing
- Antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27)
- Protein A/G magnetic beads
- Wash buffers
- · Elution buffer
- RNase A and Proteinase K
- DNA purification kit
- qPCR reagents

Procedure:

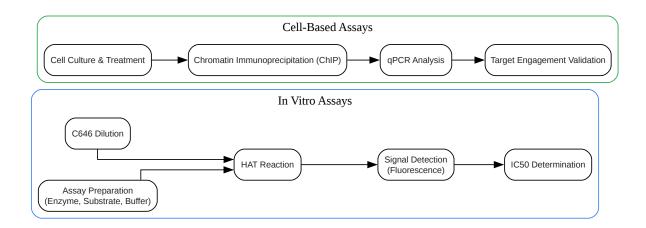
- Treat cells with C646 or vehicle for the desired time.
- Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.
- Harvest the cells and lyse them to release the nuclei.



- Isolate the nuclei and shear the chromatin by sonication or enzymatic digestion to obtain fragments of 200-1000 bp.
- Incubate the sheared chromatin with an antibody against the acetylated histone of interest overnight at 4°C.
- Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
- Wash the beads to remove non-specific binding.
- Elute the chromatin from the beads and reverse the cross-links by heating.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the DNA using a DNA purification kit.
- Quantify the amount of immunoprecipitated DNA at specific gene promoters or enhancers using quantitative PCR (qPCR).

Visualizing Workflows and Pathways

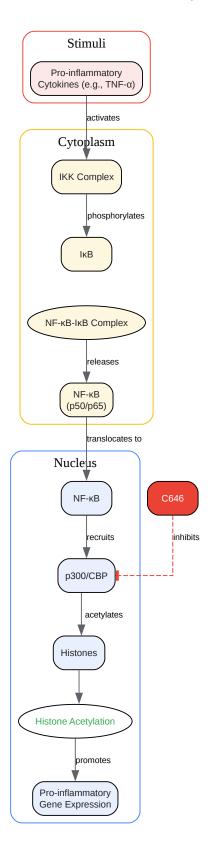
To further clarify the experimental processes and biological context, the following diagrams are provided.





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Figure 1. Experimental workflow for **C646** specificity profiling.





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Figure 2. Role of p300/CBP in the NF-kB signaling pathway.

Conclusion

C646 is a potent and selective inhibitor of the p300/CBP histone acetyltransferases. Its specificity has been established through a variety of biochemical and cell-based assays. Researchers using **C646** should be mindful of its potential for off-target effects at higher concentrations, particularly on HDACs, and should include appropriate controls in their experiments. The experimental protocols and pathway diagram provided in this guide offer a framework for the continued investigation of p300/CBP function using this valuable chemical probe.

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References

- 1. Virtual ligand screening of the p300/CBP histone acetyltransferase: identification of a selective small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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